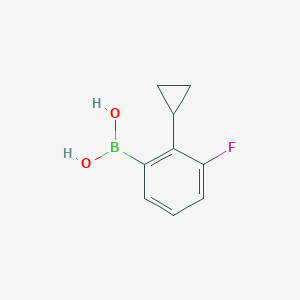

(2-Cyclopropyl-3-fluorophenyl)boronic acid

Description

Properties

Molecular Formula |

C9H10BFO2 |

|---|---|

Molecular Weight |

179.99 g/mol |

IUPAC Name |

(2-cyclopropyl-3-fluorophenyl)boronic acid |

InChI |

InChI=1S/C9H10BFO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2 |

InChI Key |

ZQLZMYLSSLNNDB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)C2CC2)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of (2-Cyclopropyl-3-fluorophenyl)boronic Acid

[1]

Executive Summary

Compound Name: (2-Cyclopropyl-3-fluorophenyl)boronic acid CAS Number: 2225178-10-7 Molecular Formula: C9H10BFO2 Molecular Weight: 179.98 g/mol [1][2]

(2-Cyclopropyl-3-fluorophenyl)boronic acid is a specialized organoboron building block characterized by a unique ortho-cyclopropyl, meta-fluoro substitution pattern.[1] This structural motif is increasingly valued in medicinal chemistry for its ability to modulate metabolic stability and restrict conformational freedom without adding excessive lipophilicity.[1] This guide provides a deep technical analysis of its properties, synthesis, and application in high-value cross-coupling reactions.

Physicochemical Profile & Structural Analysis[3]

Electronic and Steric Architecture

The molecule features a phenyl ring substituted at the 2-position with a cyclopropyl group and at the 3-position with a fluorine atom.[1] This arrangement creates a specific electronic and steric environment:

-

Steric Bulk (Ortho-Effect): The cyclopropyl group at the ortho position (C2) exerts significant steric pressure on the boronic acid moiety.[1] While less bulky than a tert-butyl group, the cyclopropyl ring forces the boronic acid group out of planarity with the phenyl ring, affecting transmetallation rates in catalytic cycles.

-

Electronic Modulation: The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic attack but increasing the acidity of the boronic acid slightly compared to the non-fluorinated analog.

-

Conformational Lock: The interaction between the C2-cyclopropyl and C3-fluoro groups creates a "gear-like" conformational preference, often used to lock bio-active molecules into specific binding poses.[1]

Visualization: Electronic & Steric Map

The following diagram illustrates the competing electronic and steric forces defining the molecule's reactivity.[1]

Caption: Structural analysis showing the interplay between steric hindrance at C2 and electronic withdrawal at C3.

Key Properties Table[1]

| Property | Value / Description | Context |

| Physical State | Solid (White to Off-White) | Typical for arylboronic acids.[1][3][4] |

| Predicted pKa | ~8.2 - 8.5 | Slightly lower than PhB(OH)₂ (8.[1]8) due to F-substitution.[1][3][5] |

| Solubility | MeOH, DMSO, DMF, THF | Limited water solubility; requires base for aqueous coupling. |

| Stability | Moderate | Prone to protodeboronation under forcing acidic conditions due to ortho-substitution.[1] |

| H-Bond Donor/Acceptor | 2 / 2 | Boronic acid hydroxyls act as both.[1] |

Synthetic Methodology

Synthesis of (2-Cyclopropyl-3-fluorophenyl)boronic acid typically requires a lithium-halogen exchange sequence due to the difficulty of installing a cyclopropyl group after the boronic acid is present.[1]

Recommended Synthetic Route

Precursor: 1-Bromo-2-cyclopropyl-3-fluorobenzene.[1]

Protocol:

-

Reagents: 1-Bromo-2-cyclopropyl-3-fluorobenzene (1.0 eq), n-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq), THF (anhydrous), HCl (2M).[1]

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Lithiation: Dissolve precursor in THF. Cool to -78°C. Add n-BuLi dropwise over 30 mins. Maintain temp < -70°C. Stir for 1 hour. Note: The cyclopropyl ring is stable to n-BuLi at this temperature.[1]

-

Borylation: Add Triisopropyl borate dropwise.[1] Warm slowly to room temperature over 4 hours.

-

Hydrolysis: Quench with 2M HCl. Stir for 30 mins to hydrolyze the boronate ester to the acid.

-

Workup: Extract with EtOAc. Wash with brine.[1] Dry over Na₂SO₄.[1] Recrystallize from Hexane/EtOAc.[1]

Synthesis Workflow Diagram

Caption: Standard Lithium-Halogen exchange pathway for synthesis of the target boronic acid.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

This boronic acid is a challenging substrate for Suzuki coupling due to the ortho-cyclopropyl group.[1] Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields due to slow transmetallation.[1]

Optimization Strategy:

-

Catalyst: Use Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2 ).[1] These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that accommodates the ortho-substituent during transmetallation.[1]

-

Base: Potassium Phosphate (K₃PO₄) is preferred over carbonates for hindered substrates.[1]

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water systems.[1]

Medicinal Chemistry Utility

-

Metabolic Stability: The cyclopropyl group protects the ortho-position from metabolic oxidation (CYP450) better than an isopropyl or ethyl group.[1]

-

Bioisosterism: It serves as a bioisostere for phenyl rings (pseudo-pi character of cyclopropane) or bulky alkyl groups, often improving solubility and reducing lipophilicity (LogP) compared to a phenyl-phenyl biaryl system.[1]

Decision Tree for Reaction Optimization

Caption: Decision matrix for selecting catalytic systems based on electrophile steric demand.

Handling & Safety Information

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in aqueous reaction media.[1]

-

Hazards: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

-

Protodeboronation: Avoid prolonged exposure to strong acids or high temperatures in the absence of a coupling partner, as the ortho-cyclopropyl group can accelerate C-B bond cleavage in protic media.

References

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Fluorophenylboronic acid (Analogous Safety Data). Retrieved from

-

BLD Pharm. (2025).[1] Product Page: (2-Cyclopropyl-3-fluorophenyl)boronic acid (CAS 2225178-10-7).[1][2][6] Retrieved from

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] Retrieved from [1]

-

Deng, M. Z., et al. (2000).[1] Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids. Synthesis. Retrieved from [1]

-

PubChem. (2025).[1][7] Compound Summary: 3-Fluorophenylboronic acid (Structural Analog).[1] Retrieved from

Sources

- 1. CAS 411229-76-0: [3-(cyclopropylmethoxy)phenyl]boronic acid [cymitquimica.com]

- 2. 1824647-97-3|(2-Cyclopropyl-4-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. CAS 768-35-4: 3-Fluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-pentyl-3-fluorophenylboronicacid|BLD Pharm [bldpharm.com]

- 7. Cyclopropylboronic acid | C3H7BO2 | CID 2760897 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature Review on Ortho-Cyclopropyl Substituted Arylboronic Acids: Synthesis, Kinetics, and Applications in Drug Discovery

Executive Summary

Arylboronic acids are foundational building blocks in modern organic synthesis, primarily serving as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. Among these, ortho-cyclopropyl substituted arylboronic acids (e.g., 2-cyclopropylphenylboronic acid) occupy a privileged space in medicinal chemistry.

The cyclopropyl group acts as a highly specialized bioisostere. While it provides a steric bulk intermediate between a methyl and an isopropyl group, its sp²-like Walsh orbitals allow for hyperconjugation with the adjacent aromatic ring, modulating the electron density of the aryl system. When positioned ortho to the boronic acid moiety, the cyclopropyl group induces significant steric hindrance. This restricts the rotation of the resulting biaryl bond post-coupling, effectively locking the molecule into a specific bioactive conformation. This whitepaper explores the synthesis, kinetic challenges, and pharmaceutical applications of these unique building blocks.

Mechanistic Implications: Steric Hindrance in Transmetalation

In the catalytic cycle of the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the aryl group from the boron atom to the palladium(II) center. Ortho-substitution creates a severe steric clash between the cyclopropyl ring and the palladium ligands, making this the rate-limiting step of the reaction.

Catalytic cycle of Suzuki-Miyaura coupling highlighting the rate-limiting transmetalation step.

Consequently, coupling ortho-cyclopropylphenylboronic acids requires highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) or robust bidentate ligands like dppf to accelerate reductive elimination and prevent protodeboronation—a common side reaction for sterically hindered boronic acids.

Table 1: Comparison of Boronic Acid Substituents (Steric and Electronic Parameters)

| Substituent (ortho) | A-Value (kcal/mol) | Electronic Effect (Hammett σ_p) | Transmetalation Rate | Conformational Locking |

| -H | 0 | 0.00 | Fast | None |

| -Methyl | 1.70 | -0.17 | Moderate | Low |

| -Cyclopropyl | ~1.5 - 1.8 | -0.21 | Slow | High |

| -Isopropyl | 2.15 | -0.15 | Very Slow | Very High |

| -tert-Butyl | >4.5 | -0.20 | Extremely Slow | Rigid |

Synthesis of Ortho-Cyclopropyl Arylboronic Acids

The most reliable method for synthesizing 2-cyclopropylphenylboronic acid derivatives is the Miyaura borylation of 1-bromo-2-cyclopropylbenzene . This approach avoids the use of highly reactive and moisture-sensitive lithium or Grignard reagents, which can lead to the undesired ring-opening of the strained cyclopropyl group under harsh conditions.

Protocol 1: Synthesis of 2-Cyclopropylphenylboronic Acid Pinacol Ester via Miyaura Borylation

-

Objective: To synthesize the pinacol ester of 2-cyclopropylphenylboronic acid while preserving the integrity of the cyclopropyl ring.

-

Materials: 1-bromo-2-cyclopropylbenzene (10.0 mmol), bis(pinacolato)diboron (B2pin2, 12.0 mmol), Pd(dppf)Cl₂ (0.5 mmol), Potassium acetate (KOAc, 30.0 mmol), anhydrous 1,4-dioxane (40 mL).

-

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-cyclopropylbenzene, B2pin2, and KOAc.

-

Degassing: Evacuate the flask and backfill with argon (repeat three times). Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boron reagent and the degradation of the Pd(0) active species.

-

Catalyst Addition: Add Pd(dppf)Cl₂ and anhydrous 1,4-dioxane under a positive stream of argon.

-

Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours. Causality: KOAc is specifically chosen as a mild base; stronger bases (like NaOH or K₂CO₃) would trigger the competitive Suzuki coupling of the newly formed boronic ester with the starting aryl halide.

-

Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with ethyl acetate (50 mL).

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

-

-

Self-Validation & Quality Control: Monitor the reaction via GC-MS. The disappearance of the starting material peak and the appearance of the product mass [M]+ = 244 m/z confirms successful borylation.

Applications in Drug Discovery

The incorporation of ortho-cyclopropyl aryl groups has led to breakthroughs in several therapeutic areas by enhancing target binding through conformational restriction and steric shielding.

Logical relationship between ortho-cyclopropyl structural properties and chemical/biological effects.

Case Studies in Medicinal Chemistry

-

JMJD5 Inhibitors: In the development of 5-substituted pyridine-2,4-dicarboxylate derivatives targeting Human Jumonji-C Domain-Containing Protein 5 (JMJD5), researchers found that incorporating a cyclopropyl substituent ortho to the methylene linker significantly enhanced selectivity. The cyclopropyl group extends deeply into the substrate-binding site, providing a >70-fold selectivity for JMJD5 over other 2OG oxygenases (like FIH), capitalizing on the lack of stabilizing π-stacking interactions in the off-target enzymes .

-

δ-Opioid Receptor Modulators: In the design of 9-arylxanthenedione-based positive allosteric modulators (PAMs) for the δ-opioid receptor, ortho-cyclopropyl substituted analogs exhibited a strong trend for increased PAM effects in cAMP inhibition. The steric bulk of the cyclopropyl ring forces the xanthenedione core into a perpendicular geometry relative to the aryl ring, optimizing receptor pocket insertion .

-

MENIN-MLL Interaction Inhibitors: 4-cyano-2-cyclopropylphenylboronic acid has been utilized as a critical intermediate in the synthesis of pyrimidine-based inhibitors of the MENIN-MLL complex, which are investigated for the treatment of aggressive acute leukemias. The ortho-cyclopropyl group restricts the conformational flexibility of the biaryl axis, drastically increasing the binding affinity to the MENIN protein .

Protocol 2: General Suzuki-Miyaura Cross-Coupling for Drug Scaffolds

-

Objective: To couple 2-cyclopropylphenylboronic acid with an aryl halide core, overcoming ortho-steric hindrance.

-

Materials: Aryl halide (1.0 mmol), 2-cyclopropylphenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

-

Step-by-Step Methodology:

-

Reagent Assembly: Charge a microwave vial with the aryl halide, 2-cyclopropylphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂. Causality: A 1.5x excess of the boronic acid is used to compensate for competitive protodeboronation, which is sterically accelerated at the ortho position.

-

Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Causality: Water is essential to dissolve the inorganic base and generate the highly reactive palladium-hydroxo complex, which significantly lowers the activation energy for the sterically hindered transmetalation step.

-

Degassing: Sparge the solution with argon gas for 10 minutes.

-

Heating: Seal the vial and heat at 90 °C for 8 hours.

-

Workup: Dilute with water (10 mL) and extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent and purify the biaryl product via silica gel chromatography.

-

-

Self-Validation & Quality Control: Analyze the crude mixture via LC-MS. The presence of the desired[M+H]+ peak and the absence of the protodeboronated byproduct (cyclopropylbenzene) validates the efficiency of the catalyst and base selection.

Table 2: Optimized Conditions for Suzuki Coupling with Ortho-Cyclopropylphenylboronic Acids

| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Iodides | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O | 80-90 | >85% |

| Aryl Bromides | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O | 90-100 | 75-90% |

| Aryl Chlorides | Pd₂(dba)₃ / XPhos | K₃PO₄ (3.0 eq) | Toluene | 100-110 | 60-85% |

Conclusion

Ortho-cyclopropyl substituted arylboronic acids are highly valuable, yet kinetically demanding, reagents in modern drug discovery. While their steric bulk slows down the transmetalation step of cross-coupling reactions, this exact property is what makes them indispensable for locking molecular conformations and enhancing target-specific binding affinities. By utilizing tailored catalytic systems (e.g., Pd(dppf)Cl₂ or XPhos) and optimizing base/solvent parameters, researchers can efficiently integrate these privileged motifs into complex pharmaceutical scaffolds.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]

-

Suzuki, T., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 66(17), 11952–11972.[Link]

-

Arnatt, C. K., et al. (2020). The Design, Synthesis, and Evaluation of Novel 9-Arylxanthenedione-Based Allosteric Modulators for the δ-Opioid Receptor. ACS Chemical Neuroscience, 11(10), 1441–1457.[Link]

- Grembecka, J., et al. (2019). Inhibitors of the MENIN-MLL interaction.

Metabolic Stability Potential of 2-Cyclopropyl-3-Fluoro Motifs in Drug Design

Executive Summary

The 2-cyclopropyl-3-fluoro motif (typically on a phenyl or pyridyl scaffold) has emerged as a privileged substructure in modern drug discovery, particularly within kinase and enzyme inhibitor programs (e.g., KRAS, LSD1, TRPA1). This guide analyzes the structural and metabolic rationale behind this motif.[1][2][3] By replacing labile alkyl groups with a cyclopropyl ring and fortifying the adjacent position with fluorine, medicinal chemists can simultaneously modulate lipophilicity, enforce bioactive conformations, and—crucially—block metabolic soft spots.[4] This document details the mechanistic basis of this stability, provides comparative data analysis, and outlines a self-validating experimental workflow for assessing its impact on intrinsic clearance (

Mechanistic Rationale: The "Fluorine-Cyclopropyl" Synergy[5]

The Cyclopropyl Group as a Bioisostere

The cyclopropyl group is often deployed as a bioisostere for isopropyl or ethyl groups. Unlike acyclic alkyls, the cyclopropyl ring possesses unique electronic and steric properties:

-

Bond Strength: The C–H bonds in a cyclopropyl ring are significantly stronger (~106 kcal/mol) than those in an isopropyl group (~98 kcal/mol for the tertiary C–H), reducing susceptibility to Hydrogen Atom Transfer (HAT) mechanisms initiated by Cytochrome P450 (CYP) enzymes.

-

-Donation: The cyclopropyl group acts as a weak electron donor via hyperconjugation with the aromatic

The Role of the 3-Fluoro Substituent

Placing a fluorine atom at the 3-position (ortho to the cyclopropyl group at position 2) serves three critical functions:

-

Metabolic Blocking: It physically blocks the position adjacent to the cyclopropyl ring, preventing aromatic hydroxylation (a common metabolic route for electron-rich rings).

-

Electronic Deactivation: Fluorine's high electronegativity pulls electron density from the aromatic ring, counteracting the donor effect of the cyclopropyl group and raising the oxidation potential of the entire system.

-

Conformational Locking: The steric and electrostatic repulsion between the cyclopropyl ring and the ortho-fluorine atom often restricts rotation around the

bond. This reduces the entropic penalty of binding to the target protein.

Structural Topology

The motif generally follows the scaffold

Figure 1: Structural synergy of the 2-cyclopropyl-3-fluoro motif. The interaction between the groups creates a metabolically robust local environment.

Comparative Data Analysis

To understand the value of this motif, we compare it against standard structural analogs. The data below synthesizes trends observed in recent medicinal chemistry literature (e.g., KRAS and TRPA1 inhibitor optimization).

Table 1: Physicochemical and Metabolic Comparison of Motifs

| Motif Structure | LogP (Lipophilicity) | CYP Stability ( | Metabolic Liability |

| 2-Isopropyl-H | High (~3.5) | Low (< 15 min) | Tertiary C-H oxidation; Aromatic hydroxylation. |

| 2-Cyclopropyl-H | Moderate (~2.8) | Medium (~30 min) | Aromatic hydroxylation at pos 3; Ring opening (rare but possible). |

| 2-Cyclopropyl-3-Fluoro | Optimal (~3.0) | High (> 60 min) | Blocked pos 3; Deactivated ring; Reduced CYP affinity. |

| 2-Trifluoromethyl-H | High (~3.8) | High (> 60 min) | Often metabolically stable but suffers from poor solubility/high lipophilicity. |

Key Insight: The 2-cyclopropyl-3-fluoro motif offers a "Goldilocks" zone—better stability than the unsubstituted cyclopropyl, but with lower lipophilicity and better solubility than the trifluoromethyl analog.

Experimental Protocols (Self-Validating Workflows)

This section details the protocols required to synthesize and validate the metabolic stability of this motif.

Synthesis of 2-Cyclopropyl-3-Fluoro Intermediates

Rationale: Suzuki-Miyaura coupling is the standard for introducing the cyclopropyl group, but the presence of the ortho-fluorine requires specific catalytic systems to overcome steric hindrance.

Protocol:

-

Starting Material: 1-bromo-2,3-difluorobenzene (or corresponding pyridine).

-

Reagents: Cyclopropylboronic acid (1.5 eq),

(0.05 eq), -

Solvent: Toluene/Water (10:1).

-

Conditions: Heat to 100°C for 12 hours under

. -

Validation: Monitor disappearance of bromide by LC-MS. The product should show a characteristic M+1 peak.

-

Note: If regioselectivity is an issue (displacing the wrong fluorine), use a 2-bromo-3-fluoro scaffold instead.

-

Microsomal Stability Assay (Phase I Metabolism)

Rationale: This assay isolates CYP450-mediated metabolism, the primary clearance mechanism for this motif.

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Incubation:

-

Dilute compound to 1 µM in phosphate buffer (pH 7.4).

-

Add Liver Microsomes (human/rat) to a final protein concentration of 0.5 mg/mL.

-

Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Add NADPH (1 mM final).

-

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If controls deviate >20% from historical data, discard the run.

-

Metabolite Identification (MetID)

Rationale: To confirm the fluorine is effectively blocking the 3-position and not redirecting metabolism to the cyclopropyl ring (ring opening).

Protocol:

-

Incubation: Perform the microsomal assay (as above) but at a higher concentration (10 µM) for 60 minutes to generate sufficient metabolite levels.

-

Analysis: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Data Processing: Use mass defect filtering.

-

Look for +16 Da (Hydroxylation).

-

Look for +14 Da (Carbonylation/Oxidation).

-

Critical Check: If you see +16 Da, check fragmentation pattern.

-

If fragment has Fluorine: Oxidation is likely on the ring (positions 4, 5, or 6).

-

If fragment loses Cyclopropyl: Oxidation might be on the cyclopropyl ring.[2]

-

Success Criteria: Absence of hydroxylation at the position ortho to the cyclopropyl group.

-

-

Visualizing the Metabolic Shielding

The following diagram illustrates how the 3-fluoro substituent alters the metabolic fate of the molecule compared to the unsubstituted analog.

Figure 2: Mechanism of metabolic shielding. The 3-fluoro group prevents CYP450 access to the vulnerable ortho-position.

References

-

Barnes-Seeman, D., et al. (2020). "The role of fluorine in drug design and delivery." Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[2][5] Journal of Medicinal Chemistry. [Link]

-

Wilsily, A., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. [Link]

-

Shanu-Wilson, J. (2021).[2] "Metabolism of cyclopropyl groups." Hypha Discovery. [Link]

Sources

- 1. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Conformational Dynamics and Steric Analysis of (2-Cyclopropyl-3-fluorophenyl)boronic Acid

Executive Summary

Target Molecule: (2-Cyclopropyl-3-fluorophenyl)boronic acid Core Application: Suzuki-Miyaura Cross-Coupling, Fragment-Based Drug Discovery (FBDD) Structural Class: 1,2,3-Trisubstituted Arene

This technical guide provides a comprehensive conformational analysis of (2-Cyclopropyl-3-fluorophenyl)boronic acid. Unlike simple phenylboronic acids, this molecule exhibits a "geared" steric environment due to the contiguous 1,2,3-substitution pattern. The interplay between the bulky ortho-cyclopropyl group, the meta-fluorine atom, and the boronic acid moiety dictates its reactivity profile, solubility, and binding affinity in protein pockets.

For researchers in medicinal chemistry, understanding these dynamics is critical for optimizing transmetallation rates in palladium-catalyzed couplings and predicting atropisomerism in downstream biaryl products.

Structural Architecture & Steric Environment[1]

The molecule consists of a benzene core with three contiguous substituents:

-

C1 - Boronic Acid [-B(OH)₂]: The reactive handle.

-

C2 - Cyclopropyl [-CH(CH₂)₂]: A bulky, lipophilic spacer.

-

C3 - Fluorine [-F]: An electronic modulator and weak steric buttress.

The "Buttressing Effect"

The defining feature of this molecule is the buttressing effect . While a single ortho-substituent (C2-cyclopropyl) would simply force the boronic acid out of planarity, the presence of the C3-fluorine atom restricts the conformational freedom of the cyclopropyl group itself. The C3-F atom effectively "pushes" the cyclopropyl ring toward the C1-boronic acid, exacerbating the steric clash and increasing the rotational barrier of the C1-B bond.

Electronic Considerations

-

Fluorine (C3): Inductively withdraws electron density (

-withdrawing), increasing the acidity of the boronic acid (lower pKa) relative to the non-fluorinated analogue. This generally accelerates the formation of the reactive boronate species in basic media. -

Cyclopropyl (C2): Acts as a weak electron donor via

-conjugation (hyperconjugation) with the aromatic ring, provided the Walsh orbitals can align with the

Conformational Manifolds

The conformational landscape is defined by two primary torsional vectors:

Boronic Acid Twist ( )

In unsubstituted phenylboronic acid, the -B(OH)₂ group is coplanar with the ring (0° twist) to maximize

-

In (2-Cyclopropyl-3-fluorophenyl)boronic acid: The steric bulk of the C2-cyclopropyl group forces the boronic acid moiety to rotate out of the aromatic plane.

-

Predicted Conformation: The -B(OH)₂ group likely adopts a perpendicular or near-perpendicular conformation (twist angle ~60-90°) to minimize

strain with the cyclopropyl methine proton. -

Implication: Loss of planarity breaks the conjugation between the boron empty p-orbital and the aromatic

-system, potentially raising the Lewis acidity of the boron center.

Cyclopropyl Orientation ( )

Cyclopropyl groups on benzenes prefer a bisected conformation (the C-H bond of the cyclopropyl group is in the plane of the benzene ring) to maximize overlap between the cyclopropyl Walsh orbitals and the aromatic

-

Steric Conflict: The bisected conformation places the cyclopropyl methylene protons in close proximity to the ortho-substituents.

-

Result: The C2-cyclopropyl group will likely twist away from the ideal bisected geometry to accommodate the C1-boronic acid, creating a "geared" rotation where the motion of the cyclopropyl group is coupled to the rotation of the boronic acid.

Intramolecular Interactions

Unlike 2-fluorophenylboronic acid, which can form a B-O-H[1]···F hydrogen bond, the C2-cyclopropyl group in this molecule is alkyl and lacks H-bond acceptors.

-

Interaction Type: Purely steric (Van der Waals repulsion).

-

C3-Fluorine Role: The C3-F is too distant to interact directly with the boronic acid but restricts the "swing" of the cyclopropyl group away from the boron.

Experimental & Computational Workflow

To rigorously define these conformations, a dual-track approach is required.

Computational Protocol (DFT Analysis)

Objective: Map the Rotational Energy Profile.

Step-by-Step Methodology:

-

Software: Gaussian 16 or ORCA.

-

Level of Theory: DFT B3LYP-D3(BJ)/6-311+G(d,p). The D3 dispersion correction is mandatory to account for weak C-H···F and C-H···

interactions. -

Scan Coordinates:

-

Perform a relaxed potential energy surface (PES) scan of the C2-C1-B-O dihedral angle (0° to 180° in 10° steps).

-

Perform a secondary scan of the C1-C2-CH-CH₂ dihedral.

-

-

Solvation Model: PCM or SMD (Solvation Model based on Density) using Water and THF (relevant for Suzuki coupling).

-

Frequency Calculation: Confirm minima (0 imaginary frequencies) and transition states (1 imaginary frequency).

Experimental Protocol (VT-NMR)

Objective: Measure the rotational barrier (

Step-by-Step Methodology:

-

Sample Prep: Dissolve 10 mg of the boronic acid in a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8).

-

Note: Boronic acids can form boroxines (anhydrides). Add a drop of D₂O to ensure the monomeric acid species is dominant.

-

-

Low-Temperature Acquisition: Cool to -60°C. Look for decoalescence of the boronic acid -OH protons (if exchange is slow) or broadening of the cyclopropyl signals due to restricted rotation.

-

Variable Temperature (VT): Heat in 10°C increments up to 100°C.

-

Data Analysis: Use the coalescence temperature (

) and the frequency difference (

Visualization of the Workflow

Caption: Workflow for determining the conformational landscape, integrating computational prediction with experimental validation.

Quantitative Data Summary

The following table summarizes predicted structural parameters based on analogous ortho-substituted phenylboronic acids [1, 2].

| Parameter | Value (Estimated) | Description |

| C1-B Bond Length | 1.57 - 1.59 Å | Slightly elongated due to steric repulsion. |

| Twist Angle ( | 65° - 85° | B(OH)₂ twisted out of plane to avoid cyclopropyl. |

| Rotational Barrier | 12 - 15 kcal/mol | Moderate barrier; likely rapid rotation at RT, restricted at -40°C. |

| pKa | ~8.0 - 8.3 | Lower than PhB(OH)₂ (8.8) due to inductive effect of 3-F. |

| Hybridization | sp² (Boron) | Empty p-orbital remains accessible but poorly conjugated. |

Reactivity Implications for Drug Development[3]

Suzuki-Miyaura Coupling

-

Transmetallation: The rate-determining step for bulky boronic acids is often transmetallation. The twisted conformation of the boronic acid is actually favorable for transmetallation, as the empty p-orbital is exposed and the C-B bond is weakened.

-

Catalyst Choice: Use sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) to accommodate the bulk of the 2-cyclopropyl group.

-

Base Sensitivity: Due to the lower pKa (from the 3-F effect), weaker bases (e.g., K₃PO₄) may be sufficient, reducing side reactions.

Bioisosterism

In a drug binding pocket, the 2-cyclopropyl-3-fluorophenyl moiety acts as a rigid, lipophilic space-filler. The "geared" conformation means the cyclopropyl group is not freely rotating, potentially reducing the entropic penalty upon binding if the protein pocket matches this pre-organized conformation.

References

-

Structural Analysis of Ortho-Substituted Boronic Acids

-

Cyclopropyl Conformation on Arenes

- Title: Conformational analysis of the cyclopropylacyl radicals.

- Source: J. Chem. Soc., Perkin Trans. 2, 1974.

-

URL:[Link]

-

Protodeboronation Kinetics (Stability)

-

Fluorine Effects on Acidity

- Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents.

- Source: Molecules 2022, 27(11), 3438.

-

URL:[Link]

Sources

Methodological & Application

Application Note: Palladium Catalysts for Cross-Coupling Sterically Hindered Ortho-Cyclopropyl Boronic Acids

This guide details the optimization of Palladium-catalyzed cross-coupling reactions involving sterically hindered ortho-cyclopropyl boronic acids. It addresses two distinct but related challenges often conflated in this domain:

-

Coupling of Cyclopropylboronic Acid (CPBA) with sterically hindered ortho-substituted aryl halides.

-

Coupling of (2-Cyclopropylphenyl)boronic Acid with aryl halides to form hindered biaryls.

Both scenarios present unique difficulties regarding protodeboronation (instability) and transmetalation kinetics (steric hindrance).

Executive Summary

The introduction of cyclopropyl motifs into drug candidates is a high-value transformation due to the group's ability to restrict conformation and improve metabolic stability. However, the Suzuki-Miyaura coupling of ortho-cyclopropyl boronic acids is plagued by two failure modes: rapid protodeboronation of the cyclopropyl boron species and steric inhibition of the transmetalation step.

Standard protocols (e.g., Pd(PPh3)4/Na2CO3) typically fail, yielding <10% product. This guide provides field-proven protocols utilizing Buchwald-type precatalysts (SPhos, XPhos) and Molander Trifluoroborate salts to overcome these energy barriers, ensuring high yields even with tetra-ortho-substituted systems.

Mechanistic Insight & Catalyst Selection

The "Steric-Stability" Paradox

The primary challenge is kinetic competition. In sterically hindered systems, the Transmetalation (TM) step is significantly slowed by the bulk of the ortho-substituents. Meanwhile, cyclopropyl boronic acids are electronically prone to Protodeboronation , a decomposition pathway accelerated by the very bases required for the Suzuki coupling.

-

The Trap: Increasing temperature to force the sluggish TM step accelerates the decomposition of the boronic acid.

-

The Solution: Use highly active, electron-rich bulky phosphine ligands (dialkylbiaryl phosphines) to accelerate Oxidative Addition (OA) and Reductive Elimination (RE), while using slow-release boron surrogates (BF3K salts or MIDA boronates) to maintain low instantaneous concentrations of the unstable boronic acid species.

Catalyst Performance Matrix

The following ligands are recommended based on steric demand and substrate stability.

| Ligand / Catalyst | Class | Best For... | Mechanism of Action |

| SPhos (Pd-G3/G4) | Buchwald (Biaryl) | General Purpose. Excellent for cyclopropyl coupling to ortho-substituted halides. | High turnover; prevents Pd-black formation; accelerates TM in hindered systems. |

| XPhos (Pd-G3/G4) | Buchwald (Biaryl) | Extreme Sterics. Use when coupling to 2,6-disubstituted arenes. | Larger steric bulk forces RE; highly electron-rich. |

| P(t-Bu)3 (Pd-162) | Trialkylphosphine | High Reactivity. Good for aryl chlorides, but air-sensitive. | Cone angle (182°) promotes formation of mono-ligated Pd(0) species. |

| RuPhos | Buchwald (Biaryl) | Electronic Deactivation. Use if the aryl halide is electron-rich (e.g., amino-substituted). | Specialized for electron-rich substrates. |

Visualization: The Kinetic Competition

The diagram below illustrates the critical competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Caption: Kinetic competition between productive Transmetalation (Green) and destructive Protodeboronation (Red). Steric hindrance slows TM, allowing decomposition to dominate unless optimized.

Experimental Protocols

Protocol A: The "Gold Standard" (Potassium Trifluoroborates)

Best for: High value, sterically hindered substrates where boronic acid stability is a concern. Why: Trifluoroborates (Molander salts) hydrolyze slowly to the active boronic acid, keeping the standing concentration low and preventing decomposition.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Potassium Cyclopropyl Trifluoroborate (1.5 equiv)[1]

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G3 (2 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: Toluene/Water (3:1)

Procedure:

-

Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Potassium Cyclopropyl Trifluoroborate (222 mg, 1.5 mmol), and K3PO4 (636 mg, 3.0 mmol).

-

Catalyst: Add Pd-SPhos G3 precatalyst (15 mg, 0.02 mmol).

-

Note: If using Pd(OAc)2/SPhos separately, premix them in the solvent for 5 mins before addition.

-

-

Solvent: Add Toluene (3.0 mL) and Water (1.0 mL). The biphasic system is critical for dissolving the inorganic base and facilitating phase-transfer.

-

Degas: Sparge with Argon or Nitrogen for 5 minutes. Seal the vial.

-

Reaction: Heat to 80–100 °C for 12–18 hours.

-

Checkpoint: Monitor by LCMS. If protodeboronation is observed (cyclopropane gas evolution), lower temp to 80°C and extend time.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over MgSO4, and concentrate.

Protocol B: The "Direct" Method (Boronic Acids)

Best for: Early-stage screening or when trifluoroborates are unavailable. Critical Adjustment: Requires excess boronic acid and milder base conditions.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Cyclopropylboronic Acid (1.5 – 2.0 equiv)

-

Catalyst: Pd(P(t-Bu)3)2 (2 mol%) OR Pd-PEPPSI-IPent (2 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: THF/Water (10:1)

Procedure:

-

Charge: Add Aryl Halide (1.0 mmol), Cyclopropylboronic Acid (129 mg, 1.5 mmol), and K3PO4 (3.0 mmol) to the vial.

-

Catalyst: Add Pd(P(t-Bu)3)2 (10 mg, 0.02 mmol) in a glovebox if possible (catalyst is air-sensitive). If using Pd-PEPPSI-IPent, benchtop addition is fine.

-

Solvent: Add THF (4.5 mL) and Water (0.5 mL).

-

Reaction: Heat to 60 °C for 24 hours.

-

Note: Lower temperature (60°C vs 100°C) preserves the unstable boronic acid. The highly active catalyst compensates for the lower thermal energy.

-

Protocol C: Coupling (2-Cyclopropylphenyl)boronic Acid (Reverse Strategy)

Best for: Synthesizing biaryls where the cyclopropyl group is already on the boron partner. Challenge: Extremely hindered transmetalation.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(2-Cyclopropylphenyl)boronic acid (1.3 equiv)

-

Catalyst: XPhos Pd G4 (3 mol%)

-

Base: KOH (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Combine reagents in a vial.

-

Use XPhos Pd G4 . The extreme bulk of XPhos is required to facilitate the reductive elimination of the two bulky aryl groups.

-

Heat to 100 °C . This reaction requires high energy to overcome the steric wall of the ortho-cyclopropyl group during transmetalation.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst deactivation or insufficient oxidative addition. | Switch to Pd-PEPPSI-IPent or XPhos Pd G4 . Ensure inert atmosphere. |

| Protodeboronation (Ar-H) | Boronic acid instability.[1][2] | Switch to Protocol A (Trifluoroborate) . Lower reaction temperature. Add base slowly (syringe pump). |

| Homocoupling (Ar-Ar) | Oxidative coupling of boron species. | Degas solvents more thoroughly (O2 promotes homocoupling). Reduce catalyst loading. |

| Black Precipitate (Pd Black) | Ligand dissociation / Catalyst death. | Use a defined precatalyst (e.g., SPhos Pd G3 ) instead of mixing Pd(OAc)2 + Ligand in situ. |

References

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society. Link

-

Wallace, D. J., & Chen, C. (2002).[3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Link

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of catalysts for the Suzuki-Miyaura reaction. Chemistry - A European Journal. Link

-

Deng, M. Z., et al. (2000).[4] Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis. Link

Sources

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. audreyli.com [audreyli.com]

- 4. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]

Application Note: Synthesis of (2-Cyclopropyl-3-fluorophenyl)boronic Acid Pinacol Ester

Executive Summary

This application note details the conversion of (2-Cyclopropyl-3-fluorophenyl)boronic acid into its corresponding pinacol ester . While boronic acids are versatile Suzuki-Miyaura coupling partners, they often suffer from variable stoichiometry (anhydride/trimer formation), difficult purification, and protodeboronation. Converting the free acid to a pinacol ester significantly enhances lipophilicity, simplifies purification via silica gel chromatography, and improves stability during storage and subsequent cross-coupling reactions.

Key Technical Considerations:

-

Steric Hindrance: The ortho-cyclopropyl group creates significant steric bulk around the boron center, potentially slowing the rate of condensation compared to simple phenylboronic acids.

-

Electronic Effects: The 3-fluoro substituent exerts an inductive electron-withdrawing effect (

), increasing the Lewis acidity of the boron center. This generally favors nucleophilic attack by the diol but may also render the C-B bond slightly more susceptible to hydrolysis if not properly stored. -

Substrate Stability: The cyclopropyl ring is acid-sensitive. Protocols utilizing strong mineral acids (e.g.,

catalyzed esterification) are excluded to prevent ring-opening or rearrangement.

Chemical Context & Mechanism[1][2][3][4][5]

The reaction is a reversible condensation between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). To drive the reaction to completion, the equilibrium must be shifted by the physical or chemical removal of water.

Structural Analysis of the Substrate[6]

-

Substrate: (2-Cyclopropyl-3-fluorophenyl)boronic acid

-

CAS: 1588446-26-3 (Generic analog reference)

-

Molecular Weight: 179.99 g/mol (Acid)

262.13 g/mol (Ester)

Graphviz Diagram: Reaction Logic & Decision Tree

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on scale and substrate sensitivity.

Experimental Protocols

Method A: Magnesium Sulfate Dehydration (Small Scale / High Sensitivity)

Best for: <5g scale, screening, or when absolute thermal gentleness is required.

Mechanism: Anhydrous

Materials

-

(2-Cyclopropyl-3-fluorophenyl)boronic acid (1.0 equiv)

-

Pinacol (1.1 equiv)

-

Anhydrous

(2.0 - 5.0 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure

-

Charge: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous DCM (

concentration). -

Scavenger Addition: Add anhydrous

(5.0 equiv).-

Note: A large excess is used because the surface of the drying agent can become coated, reducing efficiency.

-

-

Reaction: Cap the flask with a septum (under

or Ar atmosphere is preferred but not strictly necessary for this step) and stir vigorously at Room Temperature (RT) for 12–24 hours.-

Substrate Specific: Due to the ortho-cyclopropyl group, do not cut the reaction time short. 24 hours is recommended to ensure conversion of the sterically hindered center.

-

-

Monitoring: Monitor by TLC (stain with

or Curcumin) or GC-MS. -

Workup: Filter the mixture through a pad of Celite or a fritted glass funnel to remove the hydrated

. Wash the filter cake with DCM. -

Concentration: Concentrate the filtrate in vacuo.

-

Purification: Usually, the product is pure enough for subsequent steps. If pinacol excess remains, it can be removed via high-vacuum drying (pinacol sublimes) or a short silica plug (eluting with 5-10% EtOAc/Hexanes).

Method B: Azeotropic Distillation (Scale-Up)

Best for: >10g scale, robust synthesis. Mechanism: Physical removal of water via azeotrope with toluene.

Materials

-

(2-Cyclopropyl-3-fluorophenyl)boronic acid (1.0 equiv)

-

Pinacol (1.05 equiv)

-

Solvent: Toluene (Reagent Grade)

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charge: Add boronic acid (1.0 equiv) and pinacol (1.05 equiv) to the flask. Add Toluene (

). -

Reflux: Heat the mixture to reflux (oil bath ~120°C).

-

Water Removal: Maintain reflux until water collection in the Dean-Stark trap ceases (typically 2–4 hours).

-

Visual Check: The solution usually becomes homogenous as the ester forms (esters are more soluble in toluene than the free acid).

-

-

Cooling: Allow the reaction to cool to RT.

-

Workup: Concentrate the toluene in vacuo.

-

Note: Toluene removal can be difficult. Co-evaporation with DCM or high-vacuum drying may be necessary.

-

-

Purification: The resulting oil/solid is typically >95% pure.[1] If purification is required, recrystallization from Hexane/Pentane (if solid) or Kugelrohr distillation (if oil) is preferred over chromatography to avoid hydrolysis.

Analytical Quality Control

Critical Insight on HPLC Analysis: Analyzing boronic esters via Reverse Phase HPLC (RP-HPLC) is prone to artifacts. The acidic mobile phases (0.1% TFA or Formic Acid) combined with the water content can hydrolyze the pinacol ester back to the boronic acid on the column, leading to split peaks or false negatives.

Recommended QC Method:

-

1H NMR (CDCl3): The definitive check.

-

Look for the Pinacol methyl singlet (

, 12H). -

Verify the integration of the cyclopropyl protons (

) to ensure the ring is intact. -

Verify the absence of the broad

singlets (usually variable, but often

-

-

GC-MS: Excellent for this ester. The pinacol ester is volatile and stable in the gas phase. Look for the molecular ion

.

Data Comparison Table:

| Feature | Boronic Acid (Start) | Pinacol Ester (Product) |

| Polarity (TLC) | High (Sticks to baseline) | Low (High |

| Solubility | Low in non-polar solvents | High in Hexane, DCM, Toluene |

| 1H NMR | Broad -OH peaks | Sharp singlet ~1.3 ppm (12H) |

| Stability | Prone to dehydration (trimerization) | Stable to air/moisture (kinetic) |

Workflow Visualization

Graphviz Diagram: Synthesis & Workup Flow

Figure 2: Workflow for Method A (MgSO4 Dehydration).

References

-

General Procedure for Boronic Ester Formation (MgSO4 Method)

- Organic Syntheses, 2008, 85, 247-257. "Preparation of Isobutylboronic Acid Pinacol Ester."

-

[Link]

-

General Procedure for Azeotropic Distillation

- Journal of Organic Chemistry, 2010, 75, 8709-8712.

-

[Link]

-

Stability of Cyclopropyl Boronates

- Journal of the American Chemical Society, 2016, 138, 13024–13029. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."

-

[Link]

-

HPLC Analysis Considerations

- Journal of Liquid Chromatography & Related Technologies, 2014, 37, 2525-2537. "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC."

-

[Link]

Sources

Using (2-Cyclopropyl-3-fluorophenyl)boronic acid as a building block in medicinal chemistry

Application Notes & Protocols

Topic: Using (2-Cyclopropyl-3-fluorophenyl)boronic acid as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the selection of building blocks is a critical determinant of a program's success. An ideal building block offers not just a scaffold for elaboration but also imparts desirable physicochemical and pharmacokinetic properties to the final molecule. (2-Cyclopropyl-3-fluorophenyl)boronic acid is an exemplary reagent that embodies this principle, integrating three key structural motifs, each conferring distinct, synergistic advantages for the medicinal chemist.

-

The Arylboronic Acid Handle: Boronic acids are indispensable tools in medicinal chemistry, primarily serving as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This functionality allows for the reliable and efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures under mild conditions compatible with a wide array of functional groups.[4][5]

-

The Cyclopropyl Moiety: The cyclopropyl group is far more than a simple saturated carbocycle. Its inherent ring strain results in shorter, stronger C-H bonds and enhanced π-character in its C-C bonds.[6] In drug design, it is strategically employed to:

-

Enhance Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[7][8]

-

Improve Potency and Conformation: Its rigid, planar nature can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thus improving binding affinity for its biological target.[6][7][9]

-

Modulate Physicochemical Properties: It serves as an effective bioisostere for groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity to optimize a compound's ADME profile.[7]

-

-

The Ortho-Fluoro Substituent: The strategic placement of fluorine has become a cornerstone of rational drug design.[10][11] A fluorine atom can profoundly influence a molecule's properties by:

-

Blocking Metabolic Attack: Similar to the cyclopropyl group, the strong C-F bond can shield adjacent positions from metabolic oxidation.[12]

-

Modulating Electronics and pKa: As the most electronegative element, fluorine's strong inductive electron-withdrawing effect can lower the pKa of nearby basic groups, which can influence solubility, cell permeability, and target engagement.[12][13]

-

Enhancing Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby increasing binding affinity and selectivity.[13]

-

The unique combination of these three motifs in a single, ortho-substituted phenyl ring makes (2-Cyclopropyl-3-fluorophenyl)boronic acid a high-value building block. The specific substitution pattern creates a sterically and electronically defined vector for library synthesis, enabling the exploration of chemical space with enhanced potential for discovering drug candidates with superior potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties and Handling

Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.

| Property | Value |

| Molecular Formula | C₉H₁₀BFO₂ |

| Molecular Weight | 180.0 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) |

Handling Considerations: (2-Cyclopropyl-3-fluorophenyl)boronic acid, like many boronic acids, can undergo reversible dehydration upon standing to form the corresponding cyclic trimer, a boroxine. While this does not typically inhibit reactivity in cross-coupling reactions (as the boroxine re-hydrates under reaction conditions), it can affect the accuracy of weighing. For precise measurements, it is recommended to use the material promptly after opening or to store it in a desiccator.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application for (2-Cyclopropyl-3-fluorophenyl)boronic acid is the construction of biaryl or aryl-heteroaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. This protocol details a general procedure for coupling with a representative heterocyclic halide.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Detailed Experimental Protocol

Reaction: Synthesis of 2-(2-Cyclopropyl-3-fluorophenyl)-5-methoxypyrimidine

Materials & Reagents:

-

(2-Cyclopropyl-3-fluorophenyl)boronic acid (1.0 equiv)

-

2-Chloro-5-methoxypyrimidine (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water

Equipment:

-

Two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Nitrogen or Argon gas line with bubbler

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Cyclopropyl-3-fluorophenyl)boronic acid (e.g., 180 mg, 1.0 mmol), 2-chloro-5-methoxypyrimidine (159 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is fully inert. This step is critical to prevent oxidation and deactivation of the Pd(0) species formed in situ.

-

Solvent Addition: Through the second neck of the flask, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 2-(2-Cyclopropyl-3-fluorophenyl)-5-methoxypyrimidine.

Rationale for Experimental Choices

-

Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in the reaction mixture. The dppf ligand is well-suited for coupling a variety of substrates, including electron-rich and sterically hindered partners, by promoting the reductive elimination step.[14]

-

Base (K₂CO₃): The base is essential for activating the boronic acid.[15] It reacts with water to form hydroxide, which coordinates to the boron atom to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), facilitating the transmetalation step where the aryl group is transferred from boron to palladium.[16]

-

Solvent System (Dioxane/Water): This biphasic solvent system is effective for dissolving both the organic reagents (boronic acid, aryl halide) and the inorganic base (K₂CO₃), allowing all components to interact efficiently.[17] Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

Visualized Experimental Workflow

The following diagram outlines the key stages of the experimental protocol, providing a clear visual guide from setup to final product.

Conclusion

(2-Cyclopropyl-3-fluorophenyl)boronic acid is a powerful and strategically designed building block for modern medicinal chemistry. Its constituent parts—a versatile boronic acid handle, a metabolism-blocking and conformationally-constraining cyclopropyl group, and a property-modulating fluorine atom—work in concert to provide a direct route to novel chemical entities with a higher probability of possessing drug-like properties. By leveraging well-established protocols such as the Suzuki-Miyaura cross-coupling, researchers can efficiently incorporate this scaffold into diverse molecular frameworks, accelerating the discovery and optimization of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved March 4, 2026.

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved March 4, 2026, from [Link]

- Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved March 4, 2026.

-

Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved March 4, 2026, from [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved March 4, 2026, from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved March 4, 2026, from [Link]

- MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved March 4, 2026.

-

Thomas, A. A., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(38), 11496-11504. [Link]

-

National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved March 4, 2026, from [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved March 4, 2026, from [Link]

-

Rygus, J. P. G., & Crudden, C. M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10632–10637. [Link]

-

Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved March 4, 2026.

-

MDPI. (2020, January 24). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved March 4, 2026, from [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved March 4, 2026, from [Link]

-

Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

ACS Publications. (2020, September 22). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (2025, October 16). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved March 4, 2026, from [Link]

-

Peter, E., & Gede, T. (2023, August 15). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved March 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved March 4, 2026, from [Link]

- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(18), 3369-3371.

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Organic Syntheses Procedure. Retrieved March 4, 2026, from [Link]

-

PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved March 4, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. apolloscientific.co.uk [apolloscientific.co.uk]

- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 14. Synthesis of Biologically Active Molecules through Multicomponent Reactions | MDPI [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

Application Note: Functionalization of Heterocycles with (2-Cyclopropyl-3-fluorophenyl)boronic Acid

Executive Summary

The (2-Cyclopropyl-3-fluorophenyl) moiety has emerged as a privileged substructure in modern drug discovery, featuring prominently in next-generation KRAS G12D inhibitors (e.g., MRTX1133 analogs) and LSD1 inhibitors.[1] This structural motif offers a unique combination of conformational restriction (via the ortho-cyclopropyl group) and metabolic blocking (via the meta-fluorine), significantly improving potency and DMPK profiles compared to unsubstituted biaryls.

However, the functionalization of heterocycles with (2-Cyclopropyl-3-fluorophenyl)boronic acid presents specific synthetic challenges. The steric bulk of the ortho-cyclopropyl group hinders the transmetallation step in Suzuki-Miyaura cross-couplings, while the electronic effects of the fluorine atom can influence protodeboronation rates. This guide outlines optimized protocols to overcome these barriers, ensuring high yields and reproducibility.

Chemo-Physical Profile & Synthetic Challenges

The "Ortho-Cyclopropyl" Steric Wall

Unlike standard phenylboronic acids, the 2-cyclopropyl group creates a significant steric clash near the boron center. In the catalytic cycle, this bulk impedes the approach of the oxidative addition complex (L_nPd(Ar)X) to the boronate species, making transmetallation the rate-limiting step .

Electronic Modulation

The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I). While less destabilizing than a 2,6-difluoro substitution, it decreases the electron density on the aromatic ring.

-

Pros: Reduces the rate of oxidative homocoupling of the boronic acid.

-

Cons: slightly increases susceptibility to base-catalyzed protodeboronation compared to non-fluorinated analogs, particularly in prolonged reactions at high temperatures.

Solubility

The lipophilic cyclopropyl group significantly reduces water solubility compared to simple fluorophenylboronic acids. Biphasic solvent systems must be carefully tuned to ensure phase transfer of the boronate species.

Strategic Reaction Planning

Successful coupling requires a catalyst system capable of accommodating the steric bulk while maintaining high activity.

Decision Matrix for Catalyst Selection

| Variable | Standard Heterocycles (e.g., Bromopyridine) | Difficult/Hindered Heterocycles (e.g., Chloropyrimidines) |

| Catalyst | Pd(dppf)Cl₂[1]·DCM | XPhos Pd G3 or SPhos Pd G3 |

| Ligand Role | Bidentate, robust, general purpose. | Bulky monodentate biaryl phosphine to facilitate transmetallation. |

| Base | Na₂CO₃ or K₂CO₃ (2.0 M aq) | K₃PO₄ (Solid or 0.5 M aq) |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | THF / Water (10:[1]1) or Toluene / Water |

| Temp | 80–100 °C | 60–80 °C (Milder to prevent deboronation) |

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Recommended for coupling with reactive aryl bromides or iodides where steric hindrance on the electrophile is minimal.[1]

Materials:

-

Heteroaryl Halide (1.0 equiv)[1]

-

(2-Cyclopropyl-3-fluorophenyl)boronic acid (1.2 – 1.5 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv, used as 2M aqueous solution)[1]

-

1,4-Dioxane (degassed)[1]

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol), boronic acid (1.2 mmol, 216 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

-

Solvent: Evacuate and backfill with Nitrogen (x3).[1] Add degassed 1,4-Dioxane (4 mL).

-

Activation: Add 2M Na₂CO₃ (1.0 mL, 2.0 mmol) via syringe.

-

Reaction: Seal the vial and heat to 90 °C for 4–16 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (x2).[1] Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.[1][3]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Note: If conversion stalls at <50%, do not add more catalyst. Switch immediately to Protocol B.

Protocol B: The "High-Performance" Method (Sterically Demanding)

Recommended for aryl chlorides, electron-rich heterocycles, or when the "Standard" method yields <40%. This protocol uses Buchwald precatalysts designed to force transmetallation.

Materials:

-

Heteroaryl Halide (1.0 equiv)[1]

-

(2-Cyclopropyl-3-fluorophenyl)boronic acid (1.5 equiv)

-

XPhos Pd G3 (2–5 mol%) (CAS: 1445085-55-1)[1]

-

Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)[1]

-

THF / Water (10:1 ratio)[1]

Procedure:

-

Charge: Add heteroaryl halide (1.0 mmol), boronic acid (1.5 mmol, 270 mg), XPhos Pd G3 (0.02–0.05 mmol), and solid K₃PO₄ (3.0 mmol, 636 mg) to a reaction vial.

-

Inertion: Cap and purge with Argon for 5 minutes.

-

Solvation: Add degassed THF (5 mL) and degassed Water (0.5 mL).

-

Reaction: Heat to 60 °C .

-

Why lower temp? The active Pd(0)-XPhos species is highly active. Lower temperature preserves the boronic acid from protodeboronation while driving the coupling.

-

-

Monitoring: Check LCMS at 2 hours. If complete, proceed to workup.

-

Workup: Standard EtOAc/Brine extraction.

Mechanistic Visualization

The following diagram illustrates the critical "Steric Gate" during the transmetallation step and how bulky ligands like XPhos overcome it.

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-cyclopropyl group.

Troubleshooting & Optimization Guide

Common Failure Modes

| Observation (LCMS) | Diagnosis | Remediation |

| Starting Material (Halide) remains, Boronic Acid consumed. | Protodeboronation. The boronic acid hydrolyzed faster than it coupled. | 1. Increase Boronic Acid to 2.0 equiv.2. Switch to anhydrous conditions (Protocol B with dry THF/Toluene).3. Lower temperature to 60 °C. |

| Starting Material remains, Boronic Acid remains. | Catalyst Deactivation / No Turnover. The steric bulk prevented transmetallation. | 1. Switch from Pd(dppf) to XPhos Pd G3 or SPhos Pd G3 .2. Ensure system is strictly oxygen-free (Argon purge). |

| Homocoupling of Boronic Acid (Ar'-Ar'). | Oxidative Coupling. Presence of O₂ or excessive catalyst loading. | 1. Degas solvents more thoroughly.2. Reduce catalyst loading to 2 mol%. |

Handling the "Sticky" Cyclopropyl Group

The cyclopropyl moiety adds significant lipophilicity. Products often streak on silica.

-

Tip: Add 1% Triethylamine to your column solvent system if the product contains basic nitrogens (e.g., pyridines).[1]

-

Tip: Use C18 Reverse Phase chromatography if normal phase separation is poor.

References

-

KRAS G12D Inhibitor Synthesis (Patent)

-

Buchwald-Hartwig Precatalysts for Hindered Couplings

- Bruno, N. C., et al. Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 2013, 4, 916-920.

- Context: Establishes XPhos and SPhos Pd G3 as superior catalysts for sterically hindered ortho-substituted biaryl synthesis.

-

Stability of Cyclopropyl Boronic Acids

-

General Suzuki-Miyaura Review

Sources

Application Note: Late-Stage Functionalization with 2-Cyclopropyl-3-Fluorophenyl Moieties

This Application Note is designed for medicinal chemists and process scientists engaged in the optimization of lead compounds. It focuses specifically on the installation of the 2-cyclopropyl-3-fluorophenyl moiety—a privileged structural fragment increasingly utilized in kinase inhibitors (e.g., c-Abl, LRRK2), GPCR ligands, and KRAS inhibitors to modulate metabolic stability and conformational entropy.[1][2]

Part 1: Strategic Rationale & Chemical Logic

The 2-cyclopropyl-3-fluorophenyl group is not merely a hydrophobic handle; it is a precision tool for multiparameter optimization (MPO).[1][2] Its introduction at a late stage allows for the rapid diversification of core scaffolds (e.g., imidazopyridines, pyrazines) while imparting specific physicochemical benefits:[1][2]

-

Metabolic Blocking: The cyclopropyl group at the ortho position acts as a steric shield, protecting the adjacent carbons from oxidative metabolism (CYP450). The fluorine atom at the 3-position (meta to attachment) blocks the metabolically labile site adjacent to the cyclopropyl ring and modulates the pKa of the system.[1]

-

Conformational Locking: The steric bulk of the ortho-cyclopropyl group forces the phenyl ring to twist out of planarity relative to the core scaffold.[1] This "ortho-twist" is critical for binding pockets that require a non-planar ligand conformation (e.g., Type II kinase inhibitors).[1][2]

-

Bioisosterism: This moiety often serves as a metabolically stable bioisostere for o-isopropyl or o-bromo phenyl groups, maintaining lipophilicity while reducing the liability of benzylic oxidation.[1][2]

The Synthetic Challenge

The primary challenge in installing this group is steric hindrance .[1] The cyclopropyl ring adjacent to the coupling site significantly retards the rate of transmetallation in cross-coupling reactions.[1] Furthermore, ortho-substituted boronic acids are prone to protodeboronation , a competitive side reaction that destroys the coupling partner before C-C bond formation occurs.[1][2]

Part 2: Experimental Protocols

Workflow Overview

The following protocols utilize a tiered approach. Method A is the industry-standard robust condition suitable for most heteroaryl chlorides.[1][2] Method B is a specialized "High-Steric" protocol utilizing Buchwald precatalysts for challenging substrates where Method A fails or yields are low (<30%).[1][2]

Decision Matrix (Graphviz)[1][2]

Caption: Decision matrix for selecting the optimal cross-coupling strategy based on electrophile reactivity and steric demand.

Protocol 1: Synthesis of the Boronate Reagent

Note: While (2-cyclopropyl-3-fluorophenyl)boronic acid is commercially available, the pinacol ester is more stable and recommended for LSF.[1][2]

Reaction: 1-bromo-2-cyclopropyl-3-fluorobenzene

-

Charge: To a dry pressure vial, add 1-bromo-2-cyclopropyl-3-fluorobenzene (1.0 equiv),

(1.2 equiv), and KOAc (3.0 equiv). -

Catalyst: Add Pd(dppf)Cl

(0.05 equiv). -

Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration relative to bromide).

-

Degas: Sparge with nitrogen for 5 minutes. Seal the vial.

-

Heat: Stir at 90°C for 4–12 hours. Monitor by LCMS (look for boronate mass; note that boronates often ionize poorly or show hydrolysis on LCMS).

-

Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).

Protocol 2: Late-Stage Coupling (The "Installation")

Method A: The "Workhorse" Protocol (Microwave)

Best for: Electron-deficient heteroaryl bromides/iodides (e.g., chloropyrimidines, bromo-indazoles).[1][2]

Reagents:

-

Boronate: 2-(2-cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 – 1.5 equiv)[1][2]

-

Catalyst: Pd(dppf)Cl

(5–10 mol%)[1][2] -

Base: Cs

CO

Step-by-Step:

-

Dissolution: Dissolve the Core Scaffold and Boronate in 1,4-Dioxane (approx. 10 mL per gram of substrate) in a microwave vial.

-

Base Addition: Add the aqueous Cs

CO -

Catalyst: Add the Pd catalyst under a nitrogen stream.

-

Reaction: Seal and heat in a microwave reactor at 110°C for 20–30 minutes .

-

Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na

SO

Method B: The "High-Steric" Protocol (Buchwald Generation)

Best for: Unreactive aryl chlorides or highly crowded cores where Method A fails.[1][2]

Reagents:

-

Catalyst: Pd-RuPhos Gen 4 or Pd-XPhos Gen 4 (2–5 mol%).[1][2]

-

Base: K

PO-

Rationale: Using anhydrous conditions (solid base) often prevents hydrolysis of the boronate ester.[1]

-

-

Solvent: Toluene/Water (10:1 ratio) or pure Toluene (if strictly anhydrous is needed).[1][2]

Step-by-Step:

-

Charge Solids: Add Core Scaffold, Boronate, Pd-RuPhos Gen 4, and K

PO -

Solvent & Degas: Add Toluene (and water if using 10:1).[1] Sparge vigorously with Argon for 10 minutes. Oxygen is the enemy of these electron-rich ligands.[1][2]

-

Heat: Heat at 100°C (conventional heating) for 2–16 hours.

-